N-(4-(2-((2,5-dimethylphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide
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Overview
Description
N-(4-(2-((2,5-dimethylphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide is a complex organic compound that belongs to the class of thiazole derivatives. Thiazole derivatives are known for their diverse pharmacological properties and have been extensively studied for their potential applications in medicinal chemistry. This compound, in particular, has garnered interest due to its unique structural features and potential biological activities.
Mechanism of Action
Target of Action
Similar compounds have been reported to targetmultidrug-resistant Gram-positive pathogens
Mode of Action
It’s known that similar compounds interact with their targets to inhibit their function . The specific interaction of this compound with its targets and the resulting changes would require further investigation.
Biochemical Pathways
Similar compounds have been reported to have antimicrobial activity, suggesting that they may interfere with essential biochemical pathways in bacteria .
Result of Action
Similar compounds have been reported to have antimicrobial activity, suggesting that they may lead to the death of bacteria .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(2-((2,5-dimethylphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the reaction of 2,5-dimethylphenylamine with an α-haloketone to form an intermediate, which is then reacted with thioamide to yield the thiazole ring . The final step involves the acylation of the thiazole derivative with benzoyl chloride to form the target compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. Techniques such as microwave irradiation and one-pot multicomponent reactions can be employed to enhance the efficiency and yield of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-(4-(2-((2,5-dimethylphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.
Scientific Research Applications
N-(4-(2-((2,5-dimethylphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide has been studied for various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal activities.
Industry: Used in the development of new materials with specific properties, such as polymers and dyes.
Comparison with Similar Compounds
Similar Compounds
- N-(2-(2,5-dimethylphenyl)thiazol-4-yl)benzamide
- N-(4-(2-((2,5-dimethylphenyl)amino)-2-oxoethyl)thiazol-2-yl)propionamide
Uniqueness
N-(4-(2-((2,5-dimethylphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide stands out due to its unique combination of a thiazole ring and a benzamide moiety, which imparts distinct biological activities. Its ability to inhibit multiple targets makes it a versatile compound for various applications in medicinal chemistry and drug development .
Properties
IUPAC Name |
N-[4-[2-(2,5-dimethylanilino)-2-oxoethyl]-1,3-thiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O2S/c1-13-8-9-14(2)17(10-13)22-18(24)11-16-12-26-20(21-16)23-19(25)15-6-4-3-5-7-15/h3-10,12H,11H2,1-2H3,(H,22,24)(H,21,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBXLSEMUKBJAAJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CC2=CSC(=N2)NC(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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